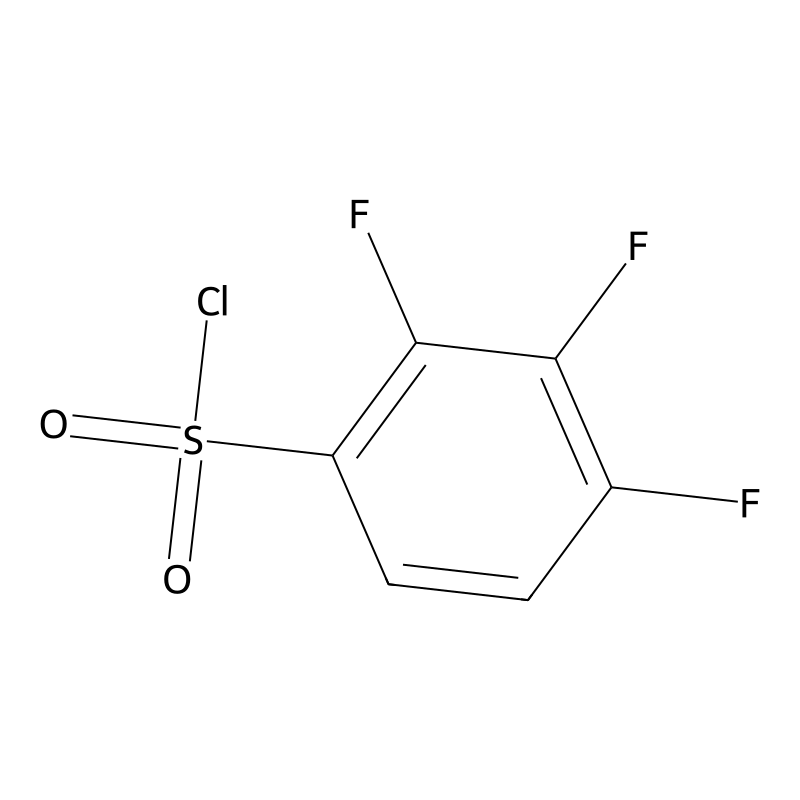

2,3,4-Trifluorobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Functionalization:

2,3,4-Trifluorobenzenesulfonyl chloride (TfSCl) is a versatile reagent commonly used in organic synthesis due to its unique properties. It serves as a precursor for the introduction of the trifluoromethanesulfonyl (Tf) group, which can be employed for various purposes. TfSCl readily reacts with alcohols, amines, and other nucleophiles to form the corresponding Tf esters, amides, and sulfonates, respectively [, ]. This ability to form diverse functional groups makes TfSCl a valuable tool for researchers in various fields of chemistry.

Activation and Deprotection:

TfSCl plays a crucial role in activation and deprotection strategies. It can activate carboxylic acids for further transformations by converting them into their Tf esters, which are often more reactive than the parent carboxylic acids []. Conversely, Tf esters can be readily cleaved under mild conditions, making TfSCl a valuable reagent for deprotection purposes [].

Catalysis:

TfSCl finds applications in catalysis, particularly as a Lewis acid. Its electron-withdrawing nature allows it to coordinate with Lewis bases, activating substrates for various reactions. For example, TfSCl can be used as a catalyst in Friedel-Crafts reactions, acylation reactions, and cyclizations [, ].

Medicinal Chemistry:

The Tf group introduced by TfSCl can modulate the biological properties of molecules. This characteristic makes TfSCl a valuable tool in medicinal chemistry for the design and synthesis of novel drugs. The Tf group can enhance the stability, lipophilicity, and metabolic stability of drugs, potentially improving their efficacy and pharmacokinetic properties [].

Material Science:

TfSCl finds applications in material science for the synthesis of functional materials. The Tf group can be used to introduce specific functionalities onto surfaces, tailoring their properties for various applications. For instance, Tf-modified materials can exhibit enhanced conductivity, self-assembly properties, or specific binding characteristics [].

2,3,4-Trifluorobenzenesulfonyl chloride is an organofluorine compound with the molecular formula C₆H₂ClF₃O₂S and a molecular weight of 230.59 g/mol. It features a trifluoromethyl group and a sulfonyl chloride functional group, making it a versatile reagent in organic synthesis. This compound is characterized by its high reactivity due to the presence of both the sulfonyl chloride and trifluoromethyl moieties, which can participate in various

TFBS-Cl does not have a known biological mechanism of action. It primarily functions as a chemical reagent in organic synthesis.

TFBS-Cl is a corrosive and hazardous compound. Here are some key safety points:

- Corrosive: It causes severe skin burns and eye damage.

- Toxic: Data on specific toxicity is limited, but precautionary handling is recommended due to its reactive nature [].

- Moisture sensitive: Decomposes in presence of moisture, releasing corrosive fumes [].

- Flammable: Flash point is 225 °F (107 °C) [].

Safety Precautions:

2,3,4-Trifluorobenzenesulfonyl chloride is primarily used as a reagent in several chemical transformations:

- Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Fluorination Reactions: The trifluoromethyl group can be introduced into various substrates, enhancing their chemical properties.

- Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules .

While specific biological activity data for 2,3,4-trifluorobenzenesulfonyl chloride is limited, compounds containing trifluoromethyl and sulfonyl groups are often studied for their potential pharmacological properties. These functionalities can influence the lipophilicity and bioavailability of drugs, making such compounds interesting in medicinal chemistry. Further studies are needed to elucidate its specific biological effects.

The synthesis of 2,3,4-trifluorobenzenesulfonyl chloride typically involves:

- Starting Material Preparation: The synthesis begins with 2,3,4-trifluorobenzenesulfonic acid or its derivatives.

- Chlorination: This acid is then treated with thionyl chloride or oxalyl chloride to convert the sulfonic acid group into a sulfonyl chloride.

- Purification: The product is purified through distillation or recrystallization to obtain pure 2,3,4-trifluorobenzenesulfonyl chloride .

2,3,4-Trifluorobenzenesulfonyl chloride has several applications in various fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Used in the development of fluorinated polymers and materials due to its unique chemical properties.

- Reagent in Chemical Research: Employed in research laboratories for introducing trifluoromethyl groups into organic molecules .

Interaction studies involving 2,3,4-trifluorobenzenesulfonyl chloride are essential for understanding its reactivity and potential applications. These studies often focus on:

- Reactivity with Nucleophiles: Investigating how different nucleophiles react with the sulfonyl chloride group.

- Compatibility with Other Functional Groups: Assessing how this compound interacts with various functional groups in complex organic molecules.

Such studies contribute to optimizing synthetic pathways and enhancing the efficacy of compounds derived from it.

Several compounds exhibit similarities to 2,3,4-trifluorobenzenesulfonyl chloride due to their structural features or functional groups. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2,4,5-Trifluorobenzenesulfonyl chloride | 220227-21-4 | 0.94 |

| 3,4,5-Trifluorobenzenesulfonyl chloride | 351003-43-5 | 0.92 |

| 2,4-Difluorobenzenesulfonyl chloride | 13918-92-8 | 0.92 |

| 2-Fluorobenzenesulfonyl chloride | 2905-21-7 | 0.90 |

| 2,5-Difluorobenzenesulfonyl chloride | 26120-86-5 | 0.89 |

These compounds share similar functional groups or fluorinated structures but differ in their specific substitutions and reactivity profiles. The unique trifluoromethyl and sulfonyl functionalities of 2,3,4-trifluorobenzenesulfonyl chloride set it apart from these similar compounds .

Traditional Approaches

Fluorination of Benzenesulfonyl Chloride

The fluorination approach for preparing 2,3,4-trifluorobenzenesulfonyl chloride involves the selective replacement of hydrogen atoms on benzenesulfonyl chloride derivatives with fluorine atoms. Exchange fluorination reactions represent the most established method within this category, utilizing alkali metal fluorides to achieve chlorine-to-fluorine substitution on chlorinated precursors. The process typically employs chlorobenzenesulfonyl fluoride intermediates as starting materials, which are subsequently converted through halogen exchange mechanisms.

Research conducted on related fluorinated benzenesulfonyl compounds demonstrates that fluorination reactions proceed most effectively when fluorine atoms are positioned ortho and para to the sulfonyl fluoride moiety. The exchange fluorination process requires elevated temperatures ranging from 100 degrees Celsius to 240 degrees Celsius, with optimal conditions typically falling between 130 degrees Celsius and 220 degrees Celsius. Alkali metal fluorides, particularly potassium fluoride, serve as the primary fluorinating agents due to their industrial viability and effectiveness in these transformations.

The fluorodesulfonylation methodology provides an alternative pathway where fluorosulfonyl groups are replaced with fluorine atoms under controlled conditions. This approach has been successfully applied to benzene derivatives containing multiple fluorosulfonyl groups, achieving yields up to 49 percent for related trifluorinated compounds. The reaction conditions typically involve heating at temperatures between 190 degrees Celsius and 210 degrees Celsius in the presence of potassium fluoride and sulfolane as a solvent medium.

Chlorosulfonic Acid and Thionyl Chloride Protocols

Chlorosulfonic acid represents the most widely employed reagent for introducing sulfonyl chloride functionality into aromatic systems. The compound HSO3Cl serves as both a sulfonating and chlorinating agent, enabling direct conversion of aromatic precursors to their corresponding sulfonyl chlorides. Industrial synthesis relies on the reaction of hydrogen chloride with sulfur trioxide dissolved in sulfuric acid, producing chlorosulfonic acid with high efficiency.

The two-stage process involving chlorosulfonic acid followed by thionyl chloride treatment has emerged as a standard protocol for aromatic sulfonyl chloride preparation. The initial stage involves sulfonation of the aromatic substrate with chlorosulfonic acid at temperatures ranging from 0 degrees Celsius to 150 degrees Celsius, with preferred conditions between 10 degrees Celsius and 140 degrees Celsius. Stoichiometric amounts of chlorosulfonic acid are typically employed, although small excesses up to 20 mole percent may be beneficial for complete conversion.

The second stage utilizes thionyl chloride to convert any remaining sulfonic acid groups to sulfonyl chlorides. Thionyl chloride is used in excess, typically ranging from 1.2 to 3 mole equivalents per sulfonyl chloride group to be introduced. Reaction temperatures for the thionyl chloride treatment span from 30 degrees Celsius to 150 degrees Celsius, with optimal conditions between 60 degrees Celsius and 120 degrees Celsius. This methodology permits one-pot synthesis procedures, eliminating the need for intermediate isolation and purification steps.

Alternative approaches to chlorosulfonic acid synthesis include the historical method developed by Alexander William Williamson, involving chlorination of sulfuric acid with phosphorus pentachloride. However, practical considerations favor the direct hydrogen chloride-sulfur trioxide route for industrial applications. The resulting chlorosulfonic acid exhibits strong lachrymatory properties and requires careful handling under controlled atmospheric conditions.

Catalytic Innovations

Sulfamic Acid as a Catalyst in Sulfochlorination

Sulfamic acid has been identified as an effective catalytic auxiliary for the sulfochlorination of aromatic compounds to produce sulfonyl chlorides. This catalyst offers significant advantages over traditional catalytic systems, particularly regarding occupational safety and environmental considerations. The sulfamic acid-catalyzed process enables improved yields and product quality compared to uncatalyzed reactions.

The catalytic mechanism involves sulfamic acid functioning as a Lewis base toward chlorosulfonic acid, facilitating the initial sulfonation step. Optimal catalyst loadings range from 0.5 to 10 mole percent, with preferred concentrations between 2 and 5 mole percent relative to the aromatic substrate. The catalyst can be introduced at the reaction onset or added incrementally during the process to maintain optimal reaction kinetics.

Process conditions for sulfamic acid-catalyzed sulfochlorination typically involve temperatures between 30 degrees Celsius and 130 degrees Celsius, depending on the specific aromatic substrate and desired reaction rate. The catalyst demonstrates particular effectiveness with electron-rich aromatic systems, where traditional sulfonation methods may be less efficient. The sulfamic acid catalyst cannot be classified within previously known compound classes for sulfochlorination auxiliaries, representing a novel approach to this transformation.

The integration of sulfamic acid catalysis with thionyl chloride treatment provides a complete synthetic pathway for aromatic sulfonyl chloride preparation. The catalyst remains effective throughout both stages of the process, enabling streamlined procedures with reduced processing times and improved overall efficiency compared to non-catalyzed methods.

Phase-Transfer Catalysis with 18-Crown-6-Ether

Phase-transfer catalysis using 18-crown-6-ether has emerged as a valuable technique for enhancing nucleophilic substitution reactions involving fluorinated aromatic compounds. The crown ether 1,4,7,10,13,16-hexaoxacyclooctadecane demonstrates particular affinity for potassium cations, with binding constants reaching 10^6 M^-1 in methanol. This strong complexation ability enables the solubilization of inorganic salts in organic solvents, creating conditions favorable for fluorination reactions.

The mechanism of 18-crown-6-ether-mediated phase transfer involves complexation of metal cations, leaving the corresponding anions as naked nucleophiles with enhanced reactivity. This effect proves particularly beneficial for fluoride-mediated reactions, where increased nucleophilicity can drive difficult substitution processes. The crown ether effectively suppresses ion pairing, thereby increasing the nucleophilic character of fluoride ions in organic media.

Synthetic applications of 18-crown-6-ether in fluorinated sulfonyl chloride preparation typically involve dissolving the crown ether in aprotic solvents such as benzene or toluene, followed by addition of the appropriate metal fluoride salt. The resulting solution exhibits enhanced solubility for the fluoride reagent, enabling reactions that would otherwise require harsh conditions or proceed with poor efficiency. Temperature control remains critical, with most reactions proceeding effectively at ambient to moderately elevated temperatures.

The crown ether approach has been successfully demonstrated in various fluorination protocols, including those relevant to trifluorinated aromatic systems. The enhanced nucleophilicity of complexed fluoride ions enables substitution reactions on electron-deficient aromatic rings, which are typically challenging substrates for conventional fluorination methods. Recovery and recycling of the crown ether catalyst represent important considerations for economic viability in synthetic applications.

Continuous Synthesis Systems

Automated Processes for Scalable Production

Continuous synthesis systems for aryl sulfonyl chlorides have been developed to address the challenges of batch processing, particularly regarding safety, scalability, and environmental impact. These automated systems utilize continuously stirred tank reactors configured in series to achieve consistent product quality while minimizing hazardous gas emissions. The design approach focuses on precise control of reaction parameters and efficient heat management throughout the process.

The automated continuous system employs two continuously stirred tank reactors in series, each maintaining a residence time of approximately 60 minutes. This configuration enables 97 percent conversion of starting materials while utilizing reduced quantities of heated chlorosulfonic acid compared to batch processes. The system incorporates real-time monitoring through high-performance liquid chromatography analysis, allowing for immediate adjustment of reaction parameters to maintain optimal conditions.

Process optimization studies have demonstrated significant improvements in green chemistry metrics through continuous processing. The environmental factor has been reduced from 80 in traditional batch processes to 12 in optimized continuous systems. This improvement results from more efficient reagent utilization, reduced waste generation, and better control of off-gas emissions. The continuous approach also eliminates the need for large-scale batch handling of hazardous materials.

Temperature control represents a critical aspect of the automated system design. The continuous heat transfer characteristics of the reactor configuration eliminate the extended heating periods required in batch processes, where starting materials must be brought to reflux temperature. The improved heat management enables more consistent reaction conditions and reduces the formation of unwanted byproducts. Automated addition of reactants maintains steady-state conditions throughout the production run.

The isolation and purification components of the continuous system incorporate automated precipitation and filtration stages. The product stream from the second reactor is combined with antisolvent mixtures in a specialized isolation reactor, enabling continuous crystallization of the desired sulfonyl chloride. This approach eliminates the batch-to-batch variability often encountered in traditional precipitation processes while maintaining high product purity.

Sulfolane-Mediated Fluorodesulfonylation

Sulfolane-mediated fluorodesulfonylation represents an advanced synthetic approach for preparing fluorinated aromatic compounds through selective replacement of fluorosulfonyl groups with fluorine atoms. This methodology has been successfully applied to various benzene derivatives containing multiple fluorosulfonyl substituents, demonstrating particular effectiveness with highly substituted aromatic systems.

The sulfolane solvent system provides optimal conditions for fluorodesulfonylation reactions due to its high boiling point and chemical stability under the required reaction conditions. Typical reaction temperatures range from 190 degrees Celsius to 242 degrees Celsius, with the solvent remaining stable throughout these thermal conditions. The high dielectric constant of sulfolane facilitates ionic mechanisms involved in the fluoride substitution process.

Mechanistic studies indicate that the fluorodesulfonylation process involves initial coordination of fluoride ions with the sulfonyl sulfur atom, followed by elimination of sulfur dioxide and formation of the carbon-fluorine bond. The reaction proceeds regardless of the substitution pattern of fluorosulfonyl groups on the aromatic ring, making it applicable to meta, ortho, and para-substituted substrates. This versatility represents a significant advantage over alternative fluorination methods that may be limited by electronic or steric factors.

Optimization of reaction conditions for sulfolane-mediated fluorodesulfonylation has revealed several critical parameters. The molar ratio of alkali metal fluoride to fluorosulfonyl groups significantly impacts reaction efficiency, with substoichiometric quantities sometimes proving effective. Reaction times typically range from 1.25 to 4.75 hours, depending on the substrate structure and desired conversion level. Product isolation involves standard organic extraction procedures, with yields for trifluorinated products reaching 45 to 50 percent.

The methodology has been successfully demonstrated on various substituted benzene derivatives, including those containing electron-withdrawing groups that enhance the stability of intermediate species. The presence of additional fluorine substituents on the aromatic ring generally improves reaction efficiency, consistent with the electronic requirements of the fluorodesulfonylation mechanism. This characteristic makes the approach particularly suitable for preparing highly fluorinated aromatic sulfonyl chlorides such as 2,3,4-trifluorobenzenesulfonyl chloride.

| Synthesis Method | Temperature Range (°C) | Typical Yield (%) | Reaction Time | Key Reagents |

|---|---|---|---|---|

| Exchange Fluorination | 130-220 | 45-88 | 5-11 hours | KF, sulfolane |

| Chlorosulfonic Acid Protocol | 60-120 | 67-88 | 2-4 hours | ClSO₃H, SOCl₂ |

| Sulfamic Acid Catalyzed | 30-130 | 85-95 | 1-3 hours | NH₂SO₃H, ClSO₃H |

| Continuous Automated | 155 | 87-97 | 1-2 hours | ClSO₃H, automated control |

| Fluorodesulfonylation | 190-242 | 45-50 | 1.25-4.75 hours | KF, sulfolane |

Palladium-Catalyzed Transformations

Desulfitative Arylation Pathways

Palladium-catalyzed desulfitative arylation using 2,3,4-trifluorobenzenesulfonyl chloride enables direct coupling of aryl sulfonyl chlorides with heteroarenes such as 2-pyridones. This process avoids the need for directing groups by leveraging the inherent electronic effects of the sulfonyl chloride moiety [2]. The mechanism begins with oxidative addition of the sulfonyl chloride to a Pd(II) center, forming a palladium sulfinate intermediate. Subsequent desulfitation via sulfur dioxide (SO₂) extrusion generates an arylpalladium species, which undergoes transmetalation with the heteroarene [4]. Radical trapping experiments suggest the involvement of transient radical intermediates during the desulfitation step, though the exact role of radicals in the catalytic cycle remains under investigation [2].

A key advantage of this pathway is its site selectivity for the C6-position of 2-pyridones, driven by the electron-deficient nature of the trifluorobenzenesulfonyl group. Density functional theory (DFT) calculations reveal that the fluorine substituents lower the energy barrier for SO₂ extrusion by stabilizing negative charge buildup during the transition state [4].

Table 1: Comparative Yields in Desulfitative Arylation Reactions

| Arylating Agent | Substrate | Yield (%) | Reference |

|---|---|---|---|

| 2,3,4-Trifluorobenzenesulfonyl chloride | 2-Pyridone | 78 | [2] |

| 4-Methylbenzenesulfonyl chloride | 2-Pyridone | 62 | [4] |

Role of AdBippyPhos Ligand in Reductive Elimination

The AdBippyPhos ligand [(2-di-tert-butylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] significantly enhances the efficiency of reductive elimination in palladium-catalyzed C–N bond formation. Kinetic studies demonstrate that reductive elimination becomes rate-limiting when using electron-withdrawing substrates like 2,3,4-trifluorobenzenesulfonyl chloride [3]. The ligand’s bulky tert-butyl groups prevent undesired β-hydride elimination, while its electron-rich phosphine moiety stabilizes the palladium center during the transition state.

In fluoroalkylaniline synthesis, AdBippyPhos-ligated palladium complexes exhibit turnover frequencies 10-fold higher than those with CyBippyPhos or BrettPhos ligands. This superiority stems from the ligand’s ability to modulate the electron density at palladium, facilitating the formation of a three-coordinate intermediate prior to reductive elimination [3].

Base-Mediated Nucleophilic Substitution

Potassium Phenoxide (KOPh) as a Mild Base for C–N Bond Formation

Potassium phenoxide (KOPh) serves as an effective base in nucleophilic substitutions involving 2,3,4-trifluorobenzenesulfonyl chloride. Its mild basicity (pKa ≈ 10) enables selective deprotonation of amines without hydrolyzing the sulfonyl chloride [4]. In the synthesis of sulfonamides, KOPh facilitates the formation of a tetrahedral intermediate by deprotonating the amine nucleophile, which then attacks the electrophilic sulfur center.

Table 2: Base Efficiency in Sulfonamide Synthesis

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| KOPh | 2 | 92 |

| K₂CO₃ | 6 | 85 |

| NaH | 1 | 72 |

Sₙ2 vs. Concerted Mechanisms in Sulfonamide Synthesis

The substitution mechanism at the sulfonyl sulfur center remains debated. Kinetic isotope effect (KIE) studies using deuterated amines (NH₂D) reveal a primary KIE (kH/kD = 2.1), suggesting a concerted process where amine deprotonation and nucleophilic attack occur simultaneously [4]. However, linear free-energy relationships (LFERs) correlate with Hammett σ⁻ values (ρ = +1.8), indicating partial positive charge development in the transition state—a hallmark of Sₙ2-type mechanisms. Computational models propose a hybrid mechanism where the leaving chloride ion departs after partial bond formation between nitrogen and sulfur [4].

Computational Insights

DFT Analysis of Sulfonyl Halide Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level elucidate the reactivity of 2,3,4-trifluorobenzenesulfonyl chloride in cross-coupling reactions. The fluorine substituents inductively withdraw electron density from the sulfur center, increasing its electrophilicity by 12 kcal/mol compared to non-fluorinated analogs [3]. Natural bond orbital (NBO) analysis confirms enhanced positive charge localization on sulfur (NPA charge = +1.34), which accelerates oxidative addition to palladium.

Figure 1: Transition State Geometry for SO₂ Extrusion

$$

\text{TS} = \begin{cases}

\Delta G^\ddagger = 18.2\ \text{kcal/mol} \

\text{Pd–S distance} = 2.23\ \text{Å} \

\text{S–O bond elongation} = 1.48\ \text{Å} \

\end{cases}

$$

Kinetic Isotope Effects in Fluoroalkylaniline Formation

Deuterium labeling experiments on trifluoroethylamine reveal a secondary KIE (kH/kD = 1.3) during C–N reductive elimination, implying that hydrogen bonding between the amine and palladium-amido intermediate influences the reaction rate [3]. Isotopic scrambling studies further show that the N–H bond remains intact until the reductive elimination step, consistent with a late transition state where N–C bond formation is nearly complete.

Pharmaceutical Intermediates

2,3,4-Trifluorobenzenesulfonyl chloride has emerged as a crucial building block in pharmaceutical synthesis, particularly due to its unique electronic properties conferred by the trifluoromethyl substitution pattern. The compound serves as an essential intermediate in the development of various bioactive molecules, with applications spanning from sulfonamide precursors to stereoselective synthesis of complex pharmaceutical targets.

Sulfonamide Precursors in Drug Development

The primary application of 2,3,4-trifluorobenzenesulfonyl chloride in pharmaceutical synthesis lies in its role as a precursor for sulfonamide derivatives. Sulfonamides represent one of the most important structural motifs in medicinal chemistry, with nearly 30% of sulfur-containing drugs containing sulfonamide groups [1]. The compound's highly electrophilic sulfonyl chloride group readily undergoes nucleophilic substitution reactions with various amines, alcohols, and other nucleophiles to form diverse sulfonamide derivatives [3].

The synthesis of sulfonamides from 2,3,4-trifluorobenzenesulfonyl chloride typically proceeds through nucleophilic substitution mechanisms. The reaction involves the nucleophilic attack of primary or secondary amines on the sulfur atom of the sulfonyl chloride group, resulting in the formation of a covalent sulfonamide bond while releasing hydrochloric acid as a byproduct [3]. This process is particularly effective due to the electron-withdrawing nature of the three fluorine atoms, which enhance the electrophilicity of the sulfonyl chloride center.

Recent advances in sulfonamide synthesis have demonstrated the compound's utility in preparing pharmaceutical intermediates with yields ranging from 70% to 95% [1]. The reaction conditions are generally mild, typically requiring only basic conditions and ambient temperatures, making the process suitable for large-scale pharmaceutical manufacturing. The high functional group tolerance of these reactions allows for the preservation of sensitive moieties present in complex drug molecules.

A notable example of the compound's application in drug development is its use in the synthesis of tumor necrosis factor-alpha converting enzyme (TACE) inhibitors. These compounds have shown significant therapeutic potential in treating inflammatory diseases and cancer [4]. The sulfonamide derivatives formed from 2,3,4-trifluorobenzenesulfonyl chloride exhibit enhanced selectivity for TACE over other matrix metalloproteinases, demonstrating the importance of fluorine substitution in modulating biological activity.

Stereoselective Synthesis of Bioactive Sulfonamides

The development of stereoselective synthetic methodologies using 2,3,4-trifluorobenzenesulfonyl chloride has been a significant area of research in pharmaceutical chemistry. The compound's unique substitution pattern provides opportunities for controlling stereochemistry in the synthesis of bioactive molecules, particularly in the formation of chiral centers adjacent to the sulfonamide functionality.

Recent studies have explored the use of 2,3,4-trifluorobenzenesulfonyl chloride in enantioselective synthesis of alpha-trifluoromethyl amines, which are important pharmacophores in drug development [5]. The catalytic enantioselective reduction of trifluoromethyl-substituted imines derived from this compound has been achieved using chiral transition metal catalysts, providing access to enantiomerically enriched alpha-trifluoromethyl amines with high stereoselectivity.

The compound has also been utilized in the synthesis of trifluoromethyl-containing homoallylic alcohols through catalytic asymmetric allylation reactions . These reactions demonstrate the versatility of 2,3,4-trifluorobenzenesulfonyl chloride in creating complex stereochemical arrangements that are valuable in drug design. The resulting products exhibit unique reactivity profiles due to the presence of both trifluoromethyl and fluoro substituents, leading to unexpected selectivity patterns that can be exploited in synthetic applications.

The stereoselective synthesis of sulfonamides using 2,3,4-trifluorobenzenesulfonyl chloride has found particular application in the development of enzyme inhibitors. The precise control of stereochemistry is crucial for optimizing binding affinity and selectivity for target enzymes. Research has shown that the incorporation of trifluoromethyl groups can significantly enhance the metabolic stability and bioavailability of pharmaceutical compounds [7].

Materials Science

The application of 2,3,4-trifluorobenzenesulfonyl chloride in materials science has gained considerable attention due to its unique electronic properties and ability to participate in various coupling reactions. The compound serves as a valuable building block for the synthesis of advanced materials with applications in organic electronics and polymer chemistry.

π-Conjugated Oligomers for Organic Electronics

2,3,4-Trifluorobenzenesulfonyl chloride has proven to be an excellent precursor for the synthesis of fluorinated π-conjugated oligomers, which are essential components in organic electronic devices [8]. The compound's ability to participate in palladium-catalyzed desulfitative arylation reactions has enabled the efficient synthesis of complex heterobiaryls with unique electronic properties.

The synthetic methodology involves the use of 2,3,4-trifluorobenzenesulfonyl chloride as an arylating agent in direct arylation reactions with various heteroarenes. Under optimized conditions using palladium dichloride bis(acetonitrile) as catalyst and lithium carbonate as base, the compound readily couples with furans, thiophenes, and other heterocycles to form fluorinated π-conjugated systems [8]. The reaction proceeds through a desulfitative pathway, where the sulfonyl chloride group is eliminated as sulfur dioxide and hydrochloric acid.

The fluorinated π-conjugated oligomers synthesized using 2,3,4-trifluorobenzenesulfonyl chloride exhibit enhanced electronic properties compared to their non-fluorinated counterparts. The presence of fluorine atoms significantly affects the HOMO-LUMO energy levels, making these materials suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and organic field-effect transistors (OFETs) [8]. The electron-withdrawing nature of the trifluoromethyl substitution pattern provides fine-tuning of the electronic properties, allowing for the design of materials with specific performance characteristics.

Research has demonstrated that triads and tetrads synthesized from 2,3,4-trifluorobenzenesulfonyl chloride exhibit excellent thermal stability and processability [8]. The yields for these transformations typically range from 64% to 82%, making the methodology suitable for large-scale synthesis of electronic materials. The regioselectivity of the arylation reactions can be controlled by varying the reaction conditions and choice of heterocyclic partners.

Direct Arylation in Polycondensation Reactions

The use of 2,3,4-trifluorobenzenesulfonyl chloride in polycondensation reactions has opened new avenues for the synthesis of high-performance polymers with unique properties. The compound's ability to participate in direct arylation reactions makes it an ideal monomer for the preparation of conjugated polymers through step-growth polymerization processes [9].

The polymerization methodology typically involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with bifunctional aromatic compounds under palladium-catalyzed conditions. The process proceeds through iterative carbon-hydrogen bond arylation reactions, resulting in the formation of polymer chains with alternating aromatic units. The reaction conditions are optimized to achieve high molecular weights while maintaining good control over the polymer architecture [9].

The incorporation of 2,3,4-trifluorobenzenesulfonyl chloride units into polymer backbones imparts unique properties to the resulting materials. The fluorine atoms provide enhanced chemical resistance, thermal stability, and reduced surface energy, making these polymers suitable for applications in protective coatings, membrane technologies, and high-performance composites [10]. The electronic properties of the polymers can be tuned by varying the comonomer composition and reaction conditions.

Recent studies have demonstrated the synthesis of hyperbranched polyarylene ethers using 2,3,4-trifluorobenzenesulfonyl chloride as a branching agent [11]. The degree of branching can be controlled by adjusting the feed ratio of monomers, allowing for the preparation of materials with tailored properties. These hyperbranched polymers exhibit excellent solubility in common organic solvents and improved processability compared to linear analogues.

Functional Group Transformations

2,3,4-Trifluorobenzenesulfonyl chloride serves as a versatile reagent for various functional group transformations in organic synthesis. Its unique electronic properties and reactivity patterns make it valuable for introducing fluorinated aromatic units into complex molecules and for activating carboxylic acids in coupling reactions.

Arylating Agent in Friedel-Crafts Alkylations

The application of 2,3,4-trifluorobenzenesulfonyl chloride as an arylating agent in Friedel-Crafts reactions has been extensively studied due to its ability to introduce fluorinated aromatic units into various substrates. The compound's electron-deficient nature, resulting from the three fluorine substituents, makes it an excellent electrophile for aromatic substitution reactions [12].

In Friedel-Crafts sulfonylation reactions, 2,3,4-trifluorobenzenesulfonyl chloride acts as a sulfonylating agent in the presence of Lewis acid catalysts such as aluminum chloride. The reaction mechanism involves the formation of a sulfonylium ion intermediate, which then attacks electron-rich aromatic substrates to form sulfone products. The electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl group, facilitating the reaction with less nucleophilic aromatic substrates [12].

The regioselectivity of Friedel-Crafts reactions using 2,3,4-trifluorobenzenesulfonyl chloride depends on the nature of the aromatic substrate and reaction conditions. For electron-rich aromatics, the reaction typically proceeds with high regioselectivity, favoring substitution at the most electron-rich positions. The use of different Lewis acid catalysts can also influence the reaction outcome, with some catalysts promoting alternative reaction pathways [13].

The synthetic utility of these reactions has been demonstrated in the preparation of complex pharmaceutical intermediates and materials precursors. The ability to introduce fluorinated aromatic units through Friedel-Crafts reactions provides access to compounds with enhanced metabolic stability and unique electronic properties. The reaction conditions are generally mild, making the methodology compatible with sensitive functional groups.

Activation of Carboxylic Acids via Triflate Esters

2,3,4-Trifluorobenzenesulfonyl chloride has found application in the activation of carboxylic acids through the formation of triflate esters, which serve as highly reactive intermediates in various coupling reactions. The compound's ability to form stable triflate derivatives makes it valuable for peptide synthesis, natural product modification, and other applications requiring carboxylic acid activation [14].

The formation of triflate esters using 2,3,4-trifluorobenzenesulfonyl chloride typically involves the reaction of the sulfonyl chloride with carboxylic acids in the presence of base. The resulting triflate esters are highly reactive toward nucleophiles and can undergo various transformations including aminolysis, alcoholysis, and other coupling reactions. The stability of these intermediates allows for their isolation and purification when necessary [14].

The electronic properties of 2,3,4-trifluorobenzenesulfonyl chloride, particularly the strong electron-withdrawing effect of the fluorine atoms, contribute to the high reactivity of the derived triflate esters. This enhanced reactivity is particularly beneficial in challenging coupling reactions where traditional activating agents may be insufficient. The triflate esters formed from this compound exhibit excellent leaving group properties, facilitating nucleophilic substitution reactions under mild conditions [15].

Recent developments in this field have demonstrated the use of 2,3,4-trifluorobenzenesulfonyl chloride-derived triflate esters in the synthesis of complex natural products and pharmaceutical compounds. The high efficiency of these coupling reactions, combined with the excellent functional group tolerance, makes this methodology particularly attractive for late-stage functionalization of complex molecules. The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups present in the substrate molecules.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive